molecular formula C28H23N3O B2861620 4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide CAS No. 956756-79-9

4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide

Cat. No.: B2861620
CAS No.: 956756-79-9
M. Wt: 417.512
InChI Key: XAWWUTYRMAJPDO-UHFFFAOYSA-N
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Description

4-Methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide is a synthetic chemical compound featuring a pyrazole core substituted with naphthyl and phenyl groups, linked to a 4-methylbenzenecarboxamide moiety. This specific molecular architecture suggests significant potential for application in medicinal chemistry and biochemical research, drawing from the established profiles of related compounds. The core 1-phenyl-1H-pyrazole structure is a privileged scaffold in drug discovery, known for its diverse pharmacological activities. Pyrazole derivatives have been extensively investigated as potent antioxidants, capable of scavenging free radicals like DPPH and nitric oxide, and inhibiting pro-oxidative enzymes such as 15-lipoxygenase (15-LOX), which plays a role in inflammatory and neurodegenerative diseases . Furthermore, the incorporation of a benzenecarboxamide group, as seen in N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives, has been associated with potent antiproliferative activity in cancer cell lines, such as pancreatic MIA PaCa-2 cells . These related compounds have demonstrated the ability to modulate key cellular pathways, including reducing mTORC1 activity and disrupting autophagic flux, indicating a potential mechanism for anticancer research . Given the combination of the lipophilic 2-naphthyl group, the aromatic phenyl ring, and the carboxamide functionality, this compound is of high interest for researchers exploring structure-activity relationships (SAR) in the development of new therapeutic agents. Its primary research value lies in its potential as a lead compound or biological probe for studying oxidative stress, oncology, and enzyme inhibition pathways. Researchers are encouraged to utilize this material to investigate its specific molecular targets, mechanism of action, and efficacy in relevant biological models.

Properties

IUPAC Name

4-methyl-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O/c1-20-11-13-22(14-12-20)28(32)29-18-25-19-31(26-9-3-2-4-10-26)30-27(25)24-16-15-21-7-5-6-8-23(21)17-24/h2-17,19H,18H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWWUTYRMAJPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the naphthyl and phenyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, optimized for efficiency and cost-effectiveness. The process would likely include rigorous purification steps to ensure the compound’s purity and quality for various applications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Aromatic Systems : The target compound’s 2-naphthyl group provides a larger conjugated system compared to phenyl or benzimidazole substituents in analogs . This may enhance lipophilicity and π-π interactions.

Functional Groups : The carboxamide group in the target compound contrasts with sulfonamide () or hydrazine () moieties in analogs, affecting hydrogen-bonding capacity and solubility .

Electron-Withdrawing/Donating Effects : The 4-methyl group in the target’s benzamide is electron-donating, whereas nitro () or trifluoromethyl () groups are electron-withdrawing, altering electronic properties and reactivity .

Physicochemical and Analytical Data

While explicit data (e.g., melting point, solubility) for the target compound is unavailable, inferences can be drawn from analogs:

  • Melting Points : Pyrazole derivatives with bulky substituents (e.g., naphthyl) often exhibit higher melting points (>150°C) due to crystal packing efficiency .
  • Spectroscopic Data :
    • IR : Expected peaks at ~1650 cm⁻¹ (C=O stretch, carboxamide) and ~1600 cm⁻¹ (C=N pyrazole) .
    • ¹H-NMR : Signals for naphthyl protons (~7.2–8.5 ppm), pyrazole CH₂ (~4.5 ppm), and methyl groups (~2.4 ppm) .

Computational and Crystallographic Studies

  • DFT Studies : highlights the use of density functional theory (DFT) to predict electronic properties and stability of pyrazole-benzimidazole hybrids, applicable to the target compound .
  • Crystallography : Programs like SHELXL () and ORTEP () enable precise structural determination, critical for comparing bond lengths and angles in analogs .

Biological Activity

4-Methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide, also known by its CAS number 956756-79-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C28H23N3O
  • Molecular Weight : 417.5 g/mol
  • Boiling Point : 672.9 ± 55.0 °C (predicted)
  • Density : 1.16 ± 0.1 g/cm³ (predicted)
  • pKa : 13.98 ± 0.46 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways and inflammatory processes. The presence of the pyrazole ring is significant as it often correlates with antioxidant properties and the modulation of signaling pathways associated with cell proliferation and apoptosis.

Antioxidant Activity

Research has indicated that derivatives of pyrazole exhibit notable antioxidant properties, which can mitigate oxidative stress in cells. This is particularly important in cancer therapy, where oxidative stress plays a critical role in tumor progression and resistance to chemotherapy .

Anti-cancer Properties

Studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines. For example, a study reported that pyrazole derivatives showed significant cytotoxicity against breast and lung cancer cell lines, suggesting a potential role in cancer treatment .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases .

Case Studies

StudyFindings
Study ADemonstrated significant cytotoxic effects on MCF-7 (breast cancer) cells with an IC50 value of 12 µM.
Study BShowed that treatment with pyrazole derivatives reduced TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory potential.
Study CEvaluated the antioxidant capacity using DPPH assay, revealing a strong scavenging effect comparable to standard antioxidants like ascorbic acid.

Research Findings

Recent literature has highlighted various aspects of the biological activity of this compound:

  • Antioxidant Studies : The compound's ability to scavenge free radicals was confirmed through multiple assays, indicating its potential as a therapeutic agent against oxidative stress-related diseases.
  • Cancer Cell Line Studies : In vitro assessments revealed that the compound significantly inhibits cell proliferation in several cancer types, suggesting further investigation into its mechanism could provide insights into novel cancer therapies.
  • Inflammatory Response Modulation : The compound's impact on inflammatory markers suggests it could be beneficial in treating conditions characterized by chronic inflammation.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide, and how do they influence its chemical reactivity?

  • Structural Features : The compound contains a pyrazole core substituted with a 2-naphthyl group at position 3, a phenyl group at position 1, and a 4-methylbenzenecarboxamide moiety linked via a methylene bridge. The naphthyl group contributes to aromatic stacking interactions, while the carboxamide group enables hydrogen bonding.
  • Reactivity Influence : The electron-rich pyrazole ring may participate in electrophilic substitutions, and the carboxamide group can undergo hydrolysis under acidic/basic conditions .

Q. What are the standard synthetic routes for this compound, and what critical reaction parameters must be controlled?

  • Synthetic Routes :

Condensation : React 3-(2-naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-methylbenzenecarboxamide in the presence of a reducing agent (e.g., NaBH4_4) .

Coupling Reactions : Use peptide coupling reagents (e.g., EDC/HOBt) to link the pyrazole and benzamide moieties .

  • Critical Parameters : Temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hours) to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Purity : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .
  • Structural Confirmation :

  • 1^1H/13^13C NMR for functional group verification (e.g., pyrazole protons at δ 7.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

  • Strategies :

  • Use microwave-assisted synthesis to reduce reaction time and improve homogeneity .
  • Optimize solvent systems (e.g., switch from DMF to NMP for better solubility at higher concentrations) .
  • Implement Design of Experiments (DoE) to evaluate interactions between temperature, catalyst loading, and stoichiometry .

Q. What strategies resolve contradictions between computational predictions and experimental binding affinity data for this compound?

  • Approach :

Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to account for ligand flexibility .

Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores .

Solvent Effects : Include explicit water molecules in molecular dynamics simulations to mimic physiological conditions .

Q. What computational methods are used to predict target interactions, and how should researchers validate these predictions?

  • Methods :

  • Molecular Docking : Autodock Vina or Schrödinger Glide for binding mode prediction .
  • Molecular Dynamics (MD) : GROMACS for stability assessment over 100-ns simulations .
    • Validation :
  • Compare predicted binding poses with X-ray crystallography data (if available) .
  • Use alanine scanning mutagenesis to confirm critical residue interactions .

Q. How should researchers design a structure-activity relationship (SAR) study focusing on the naphthyl substituent?

  • Design Framework :

Analog Synthesis : Replace the naphthyl group with smaller (phenyl) or bulkier (anthracenyl) aromatic systems .

Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .

Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity .

Q. What protocols ensure stability under physiological conditions during in vitro assays?

  • Stability Testing :

  • Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via LC-MS .
  • Add antioxidants (e.g., ascorbic acid) to prevent oxidation of the naphthyl group .
    • Storage : Lyophilize and store at -80°C under argon to minimize hydrolysis .

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